

A Spectroscopic Comparison of 5-Hydroxy-2-methylpyridine and Its Precursors

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Compound of Interest

Compound Name: 5-Hydroxy-2-methylpyridine

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A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of **5-Hydroxy-2-methylpyridine** and its synthetic precursors, 2-methylpyridine and 2-methyl-5-nitropyridine. This guide provides a comparative analysis of their NMR, FTIR, and UV-Vis spectra, supported by experimental data and protocols.

This publication offers an objective comparison of the spectroscopic properties of **5-Hydroxy-2-methylpyridine**, a versatile heterocyclic building block in medicinal chemistry and organic synthesis, with its common precursors, 2-methylpyridine and 2-methyl-5-nitropyridine. Understanding the spectral differences between these compounds is crucial for reaction monitoring, quality control, and structural elucidation in synthetic processes. This guide presents quantitative spectroscopic data in clear tabular formats, details the experimental methodologies for data acquisition, and includes visualizations to illustrate the synthetic and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **5-Hydroxy-2-methylpyridine** and its precursors.

¹H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
5-Hydroxy-2-methylpyridine	CDCl ₃ & DMSO-d ₆	2.25 (s, 3H, -CH ₃), 6.95 (d, 1H, H-3), 7.05 (dd, 1H, H-4), 8.05 (d, 1H, H-6), 9.5 (br s, 1H, -OH)
2-methylpyridine	CDCl ₃	2.50 (s, 3H, -CH ₃), 7.05 (d, J = 7.9 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 8.32 (d, J = 2.1 Hz, 1H)
2-methyl-5-nitropyridine	CDCl ₃	2.7 (s, 3H, -CH ₃), 7.4 (d, 1H), 8.4 (dd, 1H), 9.3 (d, 1H)

¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ , ppm)
5-Hydroxy-2-methylpyridine	DMSO-d ₆	22.0 (-CH ₃), 120.0 (C-3), 125.0 (C-4), 140.0 (C-6), 155.0 (C-2), 158.0 (C-5)
2-methylpyridine	CCl ₄	24.0 (-CH ₃), 123.0, 128.4, 136.3, 148.7, 155.6
2-methyl-5-nitropyridine	Not Specified	24.0 (-CH ₃), 123.0, 136.0, 142.0, 150.0, 158.0

FTIR Spectral Data (Key Peaks)

Compound	Technique	Key Vibrational Frequencies (cm ⁻¹)
5-Hydroxy-2-methylpyridine	KBr Pellet	3400-2500 (O-H stretch, broad), 1600, 1480 (C=C and C=N stretching)
2-methylpyridine	Gas Phase	3050-2950 (C-H stretch), 1595, 1480 (C=C and C=N stretching)
2-methyl-5-nitropyridine	Not Specified	1530, 1350 (NO ₂ asymmetric and symmetric stretching), 1600, 1470 (C=C and C=N stretching)

UV-Vis Spectral Data

Compound	Solvent	λ_{max} (nm)
5-Hydroxy-2-methylpyridine	Not Specified	285
2-methylpyridine	Not Specified	262
2-methyl-5-nitropyridine	Ethanol	268

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the solid sample was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
- Data Acquisition:
 - For ¹H NMR, 8 to 16 scans were acquired with a relaxation delay of 1 second.

- For ^{13}C NMR, 128 to 512 scans were acquired with a relaxation delay of 2 seconds.
- Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

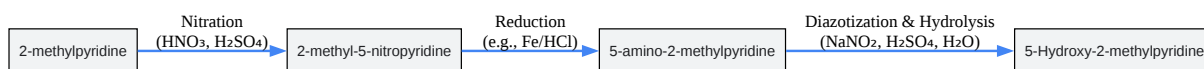
- Sample Preparation (Solid Samples):
 - Thin Solid Film Method: A small amount of the solid sample was dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution was placed on a KBr salt plate, and the solvent was allowed to evaporate, leaving a thin film of the compound.[\[1\]](#)
 - KBr Pellet Method: Approximately 1-2 mg of the sample was ground with 100-200 mg of dry KBr powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: FTIR spectra were recorded on an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition: Spectra were collected over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or a pure KBr pellet) was recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the compound was prepared in a spectroscopic grade solvent (e.g., ethanol). This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: The spectrum was scanned over a wavelength range of 200-800 nm. A cuvette containing the pure solvent was used as a blank to zero the absorbance. The wavelength of maximum absorbance (λ_{max}) was determined from the resulting spectrum.

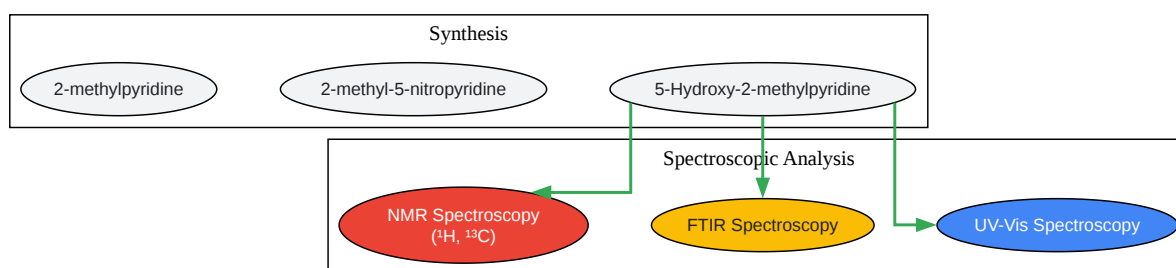
Visualizations

The following diagrams illustrate the synthetic relationship between the compounds and a typical workflow for their spectroscopic analysis.



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Caption: Synthetic pathway from 2-methylpyridine to **5-Hydroxy-2-methylpyridine**.



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Caption: Experimental workflow for the spectroscopic characterization of the synthesized compounds.

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References

- 1. prepchem.com [prepchem.com]
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